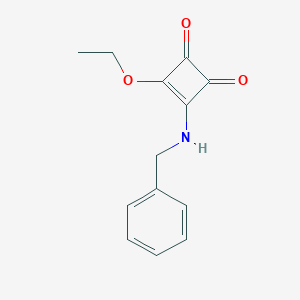

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, is a cyclobutene-dione derivative with potential relevance in various chemical and pharmacological fields. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of cyclobutene-dione derivatives can be complex, involving multiple steps and various conditions. For instance, the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione in benzene leads to the formation of a bislactone compound with high yield . Similarly, the photolysis of a methylenecyclobutenone derivative in benzene yields a diphenylvinylidene-l-oxacyclopentan-2-one . These studies suggest that photolysis can be a key step in the synthesis of certain cyclobutene-dione derivatives, which might be applicable to the synthesis of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.

Molecular Structure Analysis

The molecular structure of cyclobutene-dione derivatives is characterized by the presence of a four-membered ring and various substituents that can influence the compound's reactivity and physical properties. Experimental techniques such as NMR, FT-IR, and single-crystal X-ray diffraction, along with DFT studies, are employed to determine the structural parameters and tautomeric forms of these compounds . These methods could be used to analyze the molecular structure of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, providing insights into its geometry, electronic structure, and potential tautomeric states.

Chemical Reactions Analysis

The reactivity of cyclobutene-dione derivatives can vary significantly depending on their substituents. Photolysis appears to be a common reaction pathway for these compounds, leading to various products and intermediates . The formation of alleneketene intermediates during photolysis has been proposed, which could be relevant to the chemical reactions of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione . Additionally, the presence of amino and ethoxy groups in the compound could influence its reactivity, potentially leading to substrate-specific interactions, as seen in related SAR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutene-dione derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity, as indicated by pKa measurements . The photophysical properties, such as UV-vis absorption spectra, can be analyzed using DFT calculations to understand the electronic transitions within the compound . These properties are crucial for predicting the behavior of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in different environments and its potential applications.

Applications De Recherche Scientifique

Crystal Structure Analysis

One significant application involves the detailed study of crystal and molecular structures related to compounds like 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. Researchers have analyzed inter- and intramolecular hydrogen bonds in similar structures, utilizing single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies provide valuable insights into the stability of different tautomeric forms and the characteristics of intramolecular hydrogen bonding, contributing to a deeper understanding of molecular interactions and stability (Małecka, Grabowski, & Budzisz, 2004).

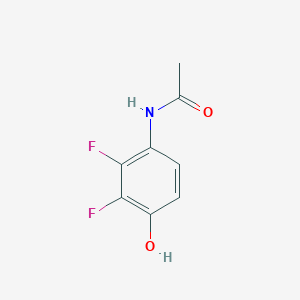

Near-Infrared Absorbing Dyes

The compound's derivatives have found application in the synthesis of near-infrared absorbing bisquarylium dyes. By reacting benzothiazolinosquarylium dye with a series of 4-substituted 3-hydroxy or 3-ethoxycyclobut-3-ene-1,2-diones, researchers have developed dyes that exhibit large and intense absorptions in the near-infrared region. These dyes, with their varying absorption maxima, hold potential for applications in optical materials and sensors (Yagi, Nakai, Hyodo, & Nakazumi, 2002).

Photolysis and Chemical Transformations

Another area of application is in the study of photolysis and subsequent chemical transformations. For example, the photolysis of related compounds has led to the discovery of new bislactone structures, offering insights into the mechanisms of photolysis and the potential for creating novel organic compounds through light-induced reactions (Toda & Todo, 1975).

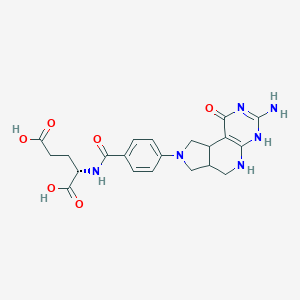

Development of Ligands for Thyroid Hormone Receptors

Additionally, novel 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives have been designed and synthesized as selective ligands for thyroid hormone receptor beta. This application demonstrates the potential of derivatives of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in the development of targeted therapeutic agents, showcasing the compound's versatility beyond basic chemical research (Raval et al., 2008).

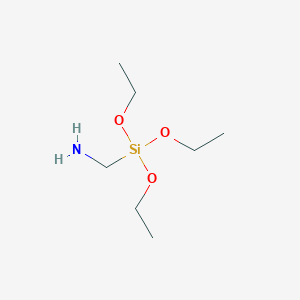

Solar Cell Sensitizers

The compound and its derivatives have also been explored as sensitizers for TiO2 solar cells. Their ability to strongly bind to TiO2 and influence the solar-light-to-electricity conversion efficiency marks an important application in renewable energy technologies. Research in this area highlights the potential of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione derivatives in enhancing the performance of photovoltaic devices (Matsui et al., 2003).

Mécanisme D'action

Target of Action

A compound with a similar structure, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer and is widely used as a wnt agonist . Its target molecules remain to be clarified .

Mode of Action

Based on the similar compound ambmp, it is anticipated to be a tubulin disruptor, which was subsequently confirmed by its inhibitory activity of tubulin polymerization .

Biochemical Pathways

The disruption of tubulin, as seen with the similar compound ambmp, would affect the cell’s cytoskeleton, impacting cell division and potentially leading to cell death .

Result of Action

Based on the similar compound ambmp, it can be inferred that the compound may induce senescence and act as a wnt agonist .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBJJNQPIJHMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381778 |

Source

|

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

CAS RN |

144913-06-4 |

Source

|

| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)